![molecular formula C14H27NO B13545979 9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)
9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane can be achieved through various synthetic routes. One notable method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods: the Prins cyclization reaction offers a promising route for scalable synthesis due to its efficiency and simplicity .
Analyse Des Réactions Chimiques
Types of Reactions: 9-(2-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to introduce functional groups for further derivatization .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
Applications De Recherche Scientifique
9-(2-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane has a wide range of scientific research applications. It has been studied for its potential as an antituberculosis agent, particularly as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . Additionally, spirocyclic compounds like this one are being explored for their potential as agonists of the free fatty acid receptor FFA1 and inhibitors of soluble epoxide hydrolase
Mécanisme D'action
The mechanism of action of 9-(2-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition leads to the bacterium’s death, making it a promising candidate for antituberculosis therapy. The compound’s unique spirocyclic structure likely contributes to its binding affinity and specificity for its molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other spirocyclic structures such as 1,9-diazaspiro[5.5]undecane and 1,5-dioxaspiro[5.5]undecane . These compounds share the spirocyclic core but differ in their substituents and specific biological activities.
Uniqueness: What sets 9-(2-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane apart is its specific substitution pattern and its potent activity against Mycobacterium tuberculosis. Its ability to inhibit the MmpL3 protein with high specificity makes it a unique and valuable compound in the field of medicinal chemistry .
Propriétés
Formule moléculaire |
C14H27NO |
|---|---|
Poids moléculaire |
225.37 g/mol |
Nom IUPAC |
9-(2-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane |
InChI |
InChI=1S/C14H27NO/c1-4-13(2,3)12-5-7-14(8-6-12)11-15-9-10-16-14/h12,15H,4-11H2,1-3H3 |
Clé InChI |
HWPTWBPEZVVXTF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1CCC2(CC1)CNCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


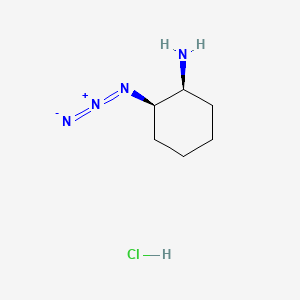

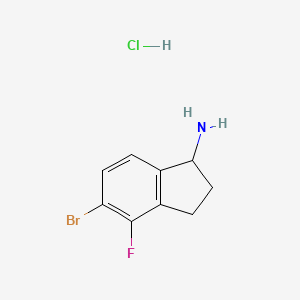



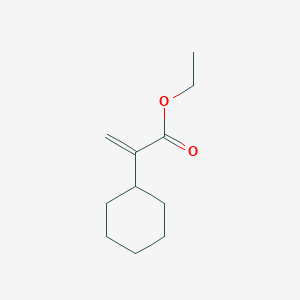
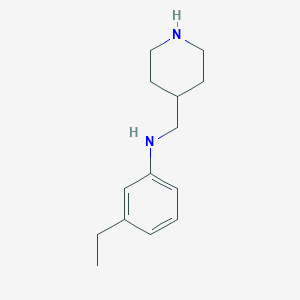
![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)

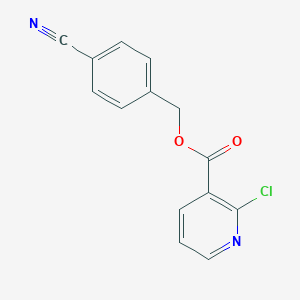
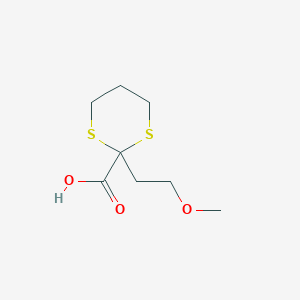

![[3-(Aminomethyl)pentyl]cyclohexanehydrochloride](/img/structure/B13545981.png)
